An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Amino-3-chlorobenzoic acid (CAS No: 2486-71-7). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.
Core Chemical Properties
4-Amino-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety, makes it a versatile building block in organic and medicinal chemistry.
Physicochemical and Spectroscopic Data
The key quantitative and qualitative properties of 4-Amino-3-chlorobenzoic acid are summarized in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Amino-3-chlorobenzoic acid |
| CAS Number | 2486-71-7[1][2][3] |
| Molecular Formula | C₇H₆ClNO₂[1][3] |
| Molecular Weight | 171.58 g/mol [1][3] |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, white to off-white powder/crystal | [2][4] |
| Melting Point | 224-229 °C | [3] |
| Boiling Point | 341.2 °C at 760 mmHg (Predicted) | N/A |
| pKa | 4.49 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in Methanol. Inferred solubility in other polar organic solvents like DMSO and Ethanol. Low solubility in water and non-polar solvents is expected. |
Table 3: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR | (D₆-DMSO) δ: 12.37 (br s, 1H), 7.71 (d, 1H), 7.59 (dd, 1H), 6.79 (d, 1H), 6.15 (s, 2H) | [2] |
| IR & Mass Spectra | Publicly available, verified IR and Mass Spectra for the specific isomer (CAS 2486-71-7) are not readily found in the searched databases. Standard characterization would involve these techniques. | N/A |
Synthesis and Reactions
4-Amino-3-chlorobenzoic acid is typically synthesized from its corresponding ester and serves as a key intermediate in more complex molecular scaffolds, notably through cross-coupling reactions.
Synthesis via Saponification
A common and high-yielding method for producing 4-Amino-3-chlorobenzoic acid is the hydrolysis (saponification) of its methyl ester precursor.
Experimental Protocol: Saponification of Methyl 4-amino-3-chlorobenzoate [2]
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Saponification: Dissolve methyl 4-amino-3-chlorobenzoate (21.6 mmol) in ethanol (25 mL) and 1M NaOH aqueous solution (25 mL) in a round-bottom flask.
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Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Post-treatment: After the reaction is complete, remove the organic solvent by evaporation under reduced pressure.
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Precipitation: Cool the remaining aqueous solution and adjust the pH to 4 with a suitable acid (e.g., 1N HCl). A precipitate will form.
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Isolation and Purification: Collect the solid precipitate by filtration. Wash the collected solid with water and subsequently dry it under a vacuum to obtain the final product. The reported yield for this procedure is 92%.[2]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The chloro-substituent can participate in these reactions, though it is generally less reactive than the bromo- or iodo-analogs, often requiring higher temperatures and more specialized catalyst systems.
Experimental Protocol: Representative Suzuki-Miyaura Coupling This is a generalized protocol and requires optimization for specific substrates and catalyst systems.
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Reaction Setup: In a flame-dried reaction vessel, combine 4-Amino-3-chlorobenzoic acid (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/Water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
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Reaction: Heat the mixture with vigorous stirring. Temperatures of 100-120 °C may be required for the chloro-derivative. Monitor the reaction's progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography or recrystallization to yield the desired 4-amino-3-aryl-benzoic acid.
Biological Activity and Applications
4-Amino-3-chlorobenzoic acid and its derivatives are of significant interest in drug discovery, particularly in oncology.
EGFR Tyrosine Kinase Inhibition
Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that drive tumor cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis Certain ester derivatives of 4-Amino-3-chlorobenzoic acid have been shown to induce cytotoxicity in cancer cell lines by targeting EGFR. This inhibition can lead to the activation of the extrinsic apoptotic pathway, which is mediated by the activation of caspase-8 and the subsequent executioner caspase-3.
Experimental Protocols for Biological Assays
Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET) This protocol is a representative example for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Reagent Preparation:
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Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Prepare serial dilutions of the test compound (e.g., starting from 10 mM in 100% DMSO).
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Prepare a 2X solution of EGFR kinase and a 2X solution of GFP-tagged substrate in kinase buffer.
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-
Assay Procedure (384-well plate):
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Add 5 µL of the test compound dilution to the assay wells.
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Add 5 µL of the 2X EGFR kinase solution to each well and incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.
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Incubate for 60 minutes at room temperature, protected from light.
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-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium) after excitation at 340 nm. Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC₅₀ value.
Protocol: Cytotoxicity Assay (MTT Assay) This protocol is for determining the cytotoxic effects on cancer cell lines such as A549, HepG2, and HCT-116.
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Cell Culture: Culture the desired cancer cell line (e.g., A549) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Plating: Harvest cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle (e.g., DMSO) and no-treatment controls.
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Incubation: Incubate the plates for 72 hours.
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Viability Assessment:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 10 minutes.
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-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance data to the vehicle-treated cells (representing 100% viability) and plot against compound concentration to determine the IC₅₀ value.
References
- 1. 4-Amino-3-chlorobenzoic acid | 2486-71-7 | FA64174 [biosynth.com]
- 2. 4-Amino-3-chlorobenzoic acid | 2486-71-7 [chemicalbook.com]
- 3. 4-Amino-3-chlorobenzoic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2486-71-7 4-Amino-3-chlorobenzoic acid, CasNo.2486-71-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
